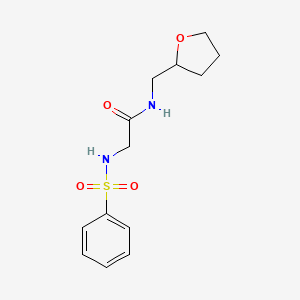![molecular formula C22H27N3O4S B4066435 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4066435.png)
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Overview
Description
Synthesis Analysis
Cyanothioacetamide derivatives are synthesized through a variety of reactions, including the recyclization of morpholinium tetrahydropyridine-thiolates to form diaminothiophenes, indicating a complex synthesis process involving multiple steps and reagents (Rodinovskaya, Shestopalov, & Chunikhin, 2002). Another synthesis approach involves the condensation of cyanothioacetamide with α-nitroketones, leading to various heterocyclic compounds (Krivokolysko et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds synthesized from cyanothioacetamide often involves detailed X-ray diffraction analysis, revealing intricate arrangements and bonding patterns. For instance, compounds such as piperidinium thiopropionimidates have been studied for their crystal structures, providing insights into their molecular geometry and electron distribution (Krivokolysko et al., 2000).
Chemical Reactions and Properties
Cyanothioacetamide serves as a precursor in the synthesis of a wide array of heterocyclic compounds, including thiopyrans, pyridinethiones, and thienopyridines. These reactions showcase the versatility of cyanothioacetamide in forming compounds with varying chemical properties and potential applications (Elneairy et al., 2000).
Scientific Research Applications
Antimicrobial Activity
A variety of compounds synthesized using similar starting materials or methods have been tested for their antimicrobial properties. For example, a study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to streptomycin and fusidic acid (Hossan et al., 2012). This suggests potential applications of similar compounds in developing new antimicrobial agents.
Heterocyclic Synthesis
The research also focuses on the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry. For instance, Dotsenko et al. (2012) investigated the regioselectivity of reactions involving cyanothioacetamide, leading to the formation of various pyridinethiones (Dotsenko et al., 2012). Similarly, Bakhite et al. (2014) prepared pyridine derivatives showing significant insecticidal activity, highlighting the agricultural applications of these compounds (Bakhite et al., 2014).
Synthesis of Novel Derivatives
The synthesis of novel derivatives with potential biological activity is another area of interest. For example, Ali et al. (2010) synthesized thiazole, bisthiazole, pyridone, and bispyridone derivatives, testing some against bacteria and fungi, which illustrates the pharmaceutical potential of such compounds (Ali et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-cyano-4-(2,3-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-28-18-10-6-9-15(21(18)29-2)16-11-19(26)25-22(17(16)12-23)30-13-20(27)24-14-7-4-3-5-8-14/h6,9-10,14,16H,3-5,7-8,11,13H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWAVOJGNLDPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC(=C2C#N)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorobenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4066352.png)
![8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4066360.png)
![N,N-bis(cyanomethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4066365.png)
![N-(2-chlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4066374.png)
![1-(2,2-dimethylpropanoyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B4066384.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4066389.png)

![methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4066395.png)
![4-chloro-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B4066402.png)
![1-(2-methylphenyl)-4-[1-(3-phenoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B4066410.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4066428.png)
![1-(3-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4066440.png)
![2,3-dimethylphenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate](/img/structure/B4066446.png)
![4-sec-butoxy-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4066452.png)